molecular formula C16H20N2O4 B6086154 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6086154
M. Wt: 304.34 g/mol
InChI Key: VFDKPCMWNWCRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDD belongs to the class of pyrimidinetrione derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have significant anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of various cancer cell lines. In addition, 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-oxidant effects, reducing oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its ability to inhibit the activity of COX-2 and NF-kB, which are involved in various disease processes. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to be relatively non-toxic, making it a good candidate for further research. However, one of the limitations of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new synthetic methods for 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione that improve its solubility and yield. Another area of research is the investigation of the potential use of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications.

Synthesis Methods

5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 4-isopropoxybenzaldehyde with dimedone in the presence of a catalyst. The reaction produces 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a white crystalline solid with a high yield. Other methods for synthesizing 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione include the reaction of 4-isopropoxybenzaldehyde with barbituric acid and the reaction of 4-isopropoxybenzaldehyde with 2,4-pentanedione.

Scientific Research Applications

5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1,3-dimethyl-5-[(4-propan-2-yloxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10(2)22-12-7-5-11(6-8-12)9-13-14(19)17(3)16(21)18(4)15(13)20/h5-8,10,13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDKPCMWNWCRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-[4-(propan-2-yloxy)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.